3-(5-methyl-2-furyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-(5-methyl-2-furyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a carbohydrazide moiety and aromatic/heteroaromatic groups. Its structure features a 5-methylfuran substituent at the pyrazole’s 3-position and a conjugated (E,2E)-2-methyl-3-phenylpropenylidene group at the hydrazide terminus. However, analogous compounds with structural variations in substituents offer insights into its properties .
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-(5-methylfuran-2-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-13(10-15-6-4-3-5-7-15)12-20-23-19(24)17-11-16(21-22-17)18-9-8-14(2)25-18/h3-12H,1-2H3,(H,21,22)(H,23,24)/b13-10+,20-12+ |
InChI Key |
OOLXVJIAQXPRMR-TVXDCWTGSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC(=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-furyl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final step involves coupling the furan and pyrazole rings through a hydrazide linkage, often using reagents like carbodiimides or coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-2-furyl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-methyl-2-furyl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-furyl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Aromatic vs. Heteroaromatic Substituents
- The phenyl group may improve stability but reduce hydrogen-bonding capacity relative to the furyl oxygen .
- 5-Methylfuran derivatives: reports a compound with a 5-methylfuran group and a 4-(diethylamino)phenyl substituent.
Electron-Withdrawing vs. Electron-Donating Groups
- This contrasts with the target compound’s methylfuran, which is electron-rich due to the furan’s oxygen lone pairs .
- Methoxy-substituted analogs : and highlight compounds with 4-methoxybenzylidene groups. The methoxy group’s electron-donating properties can stabilize charge-transfer complexes and modulate binding affinities in biological systems, as shown in molecular docking studies against cyclooxygenase-2 .
Cytotoxic Activity
- reports moderate cytotoxicity (54% yield, mp: 220–221°C) for a 4-nitrophenyl pyrazolone derivative, suggesting that electron-withdrawing groups may enhance bioactivity. The target compound’s furyl group could modulate cytotoxicity through different mechanisms, such as ROS generation .
- The furyl group’s hydrogen-bonding capacity might similarly target enzyme active sites .
Spectroscopic and DFT Analyses
- Vibrational spectroscopy (FT-IR, Raman) and DFT calculations (e.g., ) reveal that substituents like methoxy or nitro groups significantly alter electron density distributions and frontier molecular orbitals. For the target compound, the 5-methylfuran’s electron-rich nature could lower the HOMO-LUMO gap, enhancing reactivity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-(5-methyl-2-furyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 312.35 g/mol. Its structure includes a pyrazole ring, which is known for its pharmacological properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including our compound of interest. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammation:
| Compound | COX-1 IC50 (μg/mL) | COX-2 IC50 (μg/mL) | Selectivity Index |
|---|---|---|---|
| Compound A | 55.65 | 44.81 | 1.24 |
| Compound B | 60.56 | 57.24 | 1.06 |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for the compound is not yet available but is expected to be comparable based on structural similarities.
Antioxidant Activity
Research indicates that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress in biological systems. The mechanism typically involves scavenging free radicals and enhancing endogenous antioxidant defenses.
Antimicrobial Properties
The compound has shown promise in preliminary antimicrobial assays against various pathogens. Its efficacy varies based on the structural modifications and the specific microbial strains tested.
Case Studies
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including our compound, and evaluated their anti-inflammatory effects in carrageenan-induced rat paw edema models. Results indicated that compounds with furan moieties exhibited enhanced anti-inflammatory activity compared to standard drugs like diclofenac sodium .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups showed improved COX inhibition and reduced gastrointestinal toxicity .
- In Vivo Studies : In vivo studies demonstrated that the tested pyrazole derivatives, including our target compound, had minimal side effects on vital organs while effectively reducing inflammation markers in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
